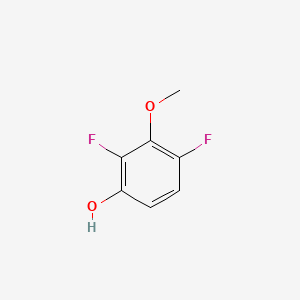

2,4-Difluoro-3-methoxyphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Difluoro-3-methoxyphenol is a compound that is structurally related to methoxyphenols, which are known to be structural fragments of various antioxidants and biologically active molecules. These compounds have the ability to form strong intermolecular and intramolecular hydrogen bonds in condensed matter, which is significant for their chemical behavior and interactions .

Synthesis Analysis

The synthesis of related compounds, such as 2-(4-methoxyphenylseleno)-1,3-dithiane, involves the reaction of 2-chloro-1,3-dithiane with sodium arylselenolates . Another related compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, is synthesized by treating 1-[2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole with sodium methoxide . These methods suggest potential pathways for the synthesis of 2,4-Difluoro-3-methoxyphenol, which may involve similar reagents and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For instance, the crystal structure of 4{E-[(2-fluorophenyl)imino]methyl}-2-methoxyphenol reveals the presence of intermolecular non-classical hydrogen bonds and an intramolecular interaction, which contribute to the stabilization of the structure . These findings provide insights into the possible molecular structure of 2,4-Difluoro-3-methoxyphenol, which may also exhibit similar hydrogen bonding patterns.

Chemical Reactions Analysis

While the specific chemical reactions of 2,4-Difluoro-3-methoxyphenol are not detailed in the provided papers, the general behavior of methoxyphenols in reactions can be inferred. Methoxyphenols are known to participate in hydrogen bonding, which can influence their reactivity in various chemical environments . The presence of fluorine atoms in the compound may also affect its reactivity due to the electronegative nature of fluorine, which can impact the electron distribution within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenols have been extensively studied, including their thermodynamic properties such as standard molar enthalpies of formation, vapor pressure, vaporization enthalpies, sublimation enthalpies, and fusion enthalpies . These properties are influenced by the molecular structure and the strength of hydrogen bonding. The substitution of hydrogen atoms with fluorine in 2,4-Difluoro-3-methoxyphenol is likely to alter these properties, potentially leading to differences in volatility, solubility, and stability compared to unsubstituted methoxyphenols.

Applications De Recherche Scientifique

Synthesis of Liquid Crystal Compounds

Research demonstrates the utilization of difluoromethoxyphenols in the synthesis of liquid crystal compounds. For example, difluoro-4-alkoxyphenols have been prepared and used to synthesize ester liquid crystal compounds, which were then analyzed for their structural properties and phase transition temperatures, indicating their potential application in liquid crystal display technologies (Hou Guang, 2004).

Development of Fluorescent Probes

Compounds structurally related to 2,4-Difluoro-3-methoxyphenol have been explored for their potential in developing fluorescent probes. For instance, BODIPY-based hydroxyaryl derivatives, including those with difluoro substituents, show promise as fluorescent pH probes excitable with visible light, exhibiting significant fluorescence enhancement upon varying solution acidity (Mukulesh Baruah et al., 2005).

Antitumor Activity

Certain derivatives of methoxyphenols, including those with difluorophenol components, have been synthesized and evaluated for their antitumor activities. For example, 2,3-diarylbenzofuran derivatives have shown effective inhibitory activities against the proliferation of HeLa cells, suggesting the potential of these compounds in cancer treatment (Guo-Xue He et al., 2017).

Photophysical Behavior Characterization

The study of DFHBI derivatives, which include difluorophenol groups, has enhanced the understanding of fluorogenic molecules that bind RNA aptamers for imaging purposes. This research provides valuable insights into the photophysical behavior of these compounds, suggesting their utility in biochemical assays and molecular biology (K. Santra et al., 2019).

Electrocatalytic CO2 Reduction

Difluorophenol derivatives have been explored for their role in electrocatalytic CO2 reduction, demonstrating how modifications in molecular structure can influence catalytic activity and selectivity. The research highlights the potential of these compounds in sustainable chemistry and energy conversion processes (K. T. Ngo et al., 2017).

Propriétés

IUPAC Name |

2,4-difluoro-3-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDVTFGQQQDBNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393396 |

Source

|

| Record name | 2,4-Difluoro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-3-methoxyphenol | |

CAS RN |

886499-27-0 |

Source

|

| Record name | 2,4-Difluoro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886499-27-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1306809.png)

![2-pyridinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1306813.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B1306817.png)

![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)

![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)